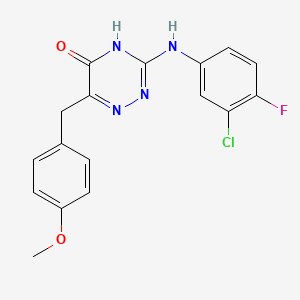![molecular formula C16H15N3O B3014523 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide CAS No. 306979-36-2](/img/structure/B3014523.png)
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C16H15N3O . This compound is part of the quinazoline family, known for its diverse biological activities and potential therapeutic applications . The structure of this compound includes a quinazoline core fused with a benzene ring and a cyclopropane carboxamide group, which contributes to its unique chemical properties .
Méthodes De Préparation
The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide typically involves the following steps :
Formation of the quinazoline core: This is achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclopropane carboxamide group: This step involves the reaction of the quinazoline derivative with cyclopropane carboxylic acid or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
Analyse Des Réactions Chimiques
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including :
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts . The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.
Applications De Recherche Scientifique
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide has several scientific research applications, including :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neuroinflammatory conditions.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it has been shown to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide can be compared with other quinazoline derivatives, such as :
- N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide
- N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide
These compounds share a similar quinazoline core but differ in the substituents attached to the core structure. The unique cyclopropane carboxamide group in this compound contributes to its distinct chemical properties and potential biological activities .
Propriétés
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-15(11-6-7-11)19-16-17-9-12-8-5-10-3-1-2-4-13(10)14(12)18-16/h1-4,9,11H,5-8H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCNMUSIEFYJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)

![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)

![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)
![3-[(2S)-oxiran-2-yl]pyridine](/img/structure/B3014457.png)

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

